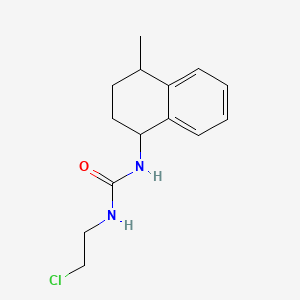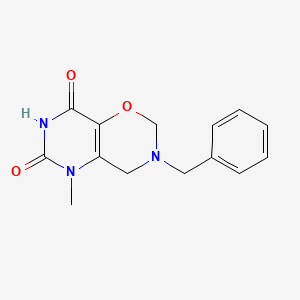
3-Benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “W7PYZ2JZU3” is known as 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione. It is a heterocyclic compound with a molecular formula of C14H15N3O3. This compound is characterized by its unique structure, which includes a pyrimido-oxazine ring system, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl acetoacetate to form an intermediate, which then undergoes cyclization with urea under acidic conditions to yield the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione can be compared with other heterocyclic compounds such as:
- 3-benzyl-5-methyl-2H-pyrimidin-4-one
- 3-benzyl-5-methyl-2H-oxazine-4-one
Uniqueness
What sets this compound apart is its unique pyrimido-oxazine ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research applications and potential therapeutic uses.
特性
CAS番号 |
13922-59-3 |
|---|---|
分子式 |
C14H15N3O3 |
分子量 |
273.29 g/mol |
IUPAC名 |
3-benzyl-5-methyl-2,4-dihydropyrimido[4,5-e][1,3]oxazine-6,8-dione |
InChI |
InChI=1S/C14H15N3O3/c1-16-11-8-17(7-10-5-3-2-4-6-10)9-20-12(11)13(18)15-14(16)19/h2-6H,7-9H2,1H3,(H,15,18,19) |
InChIキー |
ZQZIGZNGQHBUIN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)OCN(C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


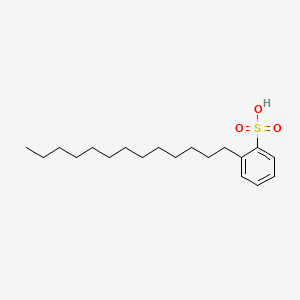
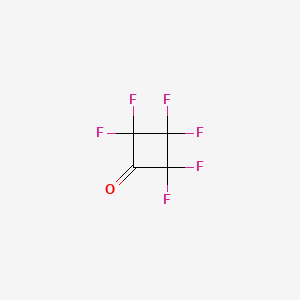
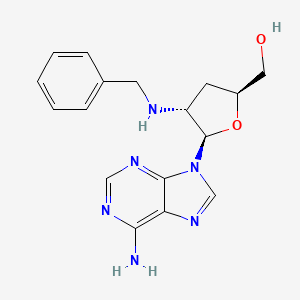
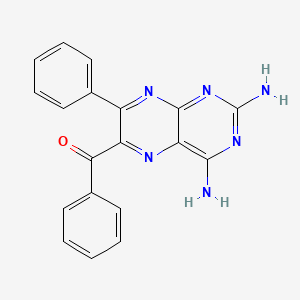

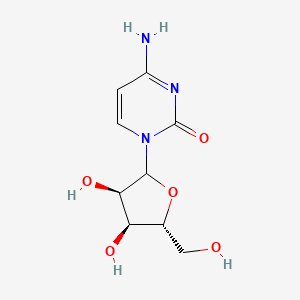
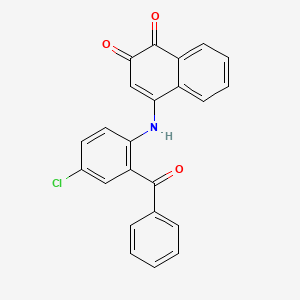

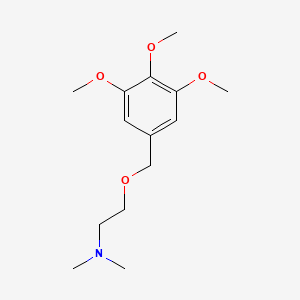
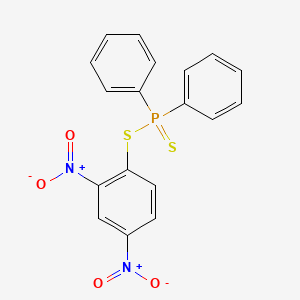
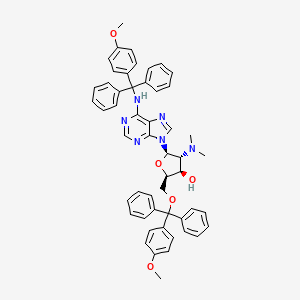
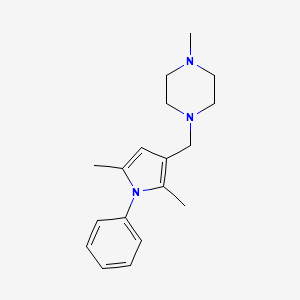
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
